Ferric ferrocyanide [hsdb]

Radiopharmaceutical decorporation Cesium-137 elimination Clinical half-life reduction

Ferric ferrocyanide, systematically designated iron(III) hexacyanoferrate(II) and commonly known as insoluble Prussian blue (PB), is a mixed-valence coordination polymer of Fe(II) and Fe(III) bridged by cyanide ligands. It exists as a deep blue crystalline powder that is practically insoluble in water, dilute acids, and most organic solvents.

Molecular Formula C18Fe7N18
Molecular Weight 859.2 g/mol
CAS No. 14038-43-8
Cat. No. B077176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric ferrocyanide [hsdb]
CAS14038-43-8
SynonymsBerlin blue
ferric ferrocyanide
ferrihexacyanoferrate
ferrocin
ferrotsin
Prussian blue
Molecular FormulaC18Fe7N18
Molecular Weight859.2 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3]
InChIInChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3
InChIKeyDCYOBGZUOMKFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMostly insoluble in hot or cold water. 6 mg/mL at 25 deg C
Insoluble in dilute acid, organic solvents
Slightly soluble in most organic solvents. Soluble in oxalic acid;  precipitates on exposure to light
Solubility in 2-methoxyethanol = 10 g/L. Solubility in ethanol = 20 g/L
In water, 6 mg/mL at 25 °C

Ferric Ferrocyanide (CAS 14038-43-8): Product-Specific Procurement Evidence Guide


Ferric ferrocyanide, systematically designated iron(III) hexacyanoferrate(II) and commonly known as insoluble Prussian blue (PB), is a mixed-valence coordination polymer of Fe(II) and Fe(III) bridged by cyanide ligands [1]. It exists as a deep blue crystalline powder that is practically insoluble in water, dilute acids, and most organic solvents [2]. PB functions as a selective ion-exchange medium with high affinity for monovalent cesium (Cs⁺) and thallium (Tl⁺) ions, a property derived from its open zeolite-like cubic lattice with interstitial sites that accommodate specific cations [3]. It is the active pharmaceutical ingredient in Radiogardase®, the only FDA-approved oral decorporation agent for internal contamination with radioactive cesium and/or thallium [4]. Beyond its pharmaceutical application, ferric ferrocyanide serves as Pigment Blue 27 (C.I. 77510) in paints, inks, and coatings, valued for its high tinting strength and distinctive greenish-blue hue [5].

Ferric Ferrocyanide (CAS 14038-43-8): Why Generic Substitution Fails for Scientific and Industrial Selection


Ferric ferrocyanide belongs to a broad class of Prussian blue analogs (PBAs) with the general formula AₓM[M′(CN)₆]y·zH₂O, where the identity of the framework metal ions (M, M′) and interstitial cations (A) dictates binding mechanism, adsorption capacity, selectivity, and toxicity. Substituting ferric ferrocyanide with another transition-metal hexacyanoferrate—such as nickel, copper, zinc, or cobalt ferrocyanide—fundamentally alters the cesium and thallium sequestration performance because the ion-exchange mechanism switches between K⁺-mediated exchange, H⁺-mediated exchange, and light-driven reduction pathways depending on the metal [1]. Furthermore, only iron(III) hexacyanoferrate(II) has undergone the regulatory toxicology and clinical pharmacology studies required to demonstrate non-absorption across the gastrointestinal wall and safety in pediatric and pregnant populations, making generic substitution impermissible in pharmaceutical-grade procurement [2]. In pigment applications, the specific ferric/ferrous mixed-valence chromophore yields a greenish-undertone deep blue hue and a tinting strength profile that is not replicated by copper phthalocyanine (PB15) or other synthetic blue pigments, while its response to vehicle pH and light exposure differs materially from alternatives [3].

Ferric Ferrocyanide Quantitative Differentiation Evidence Guide: Head-to-Head Procurement Comparisons


Clinical Cesium-137 Decorporation: Ferric Ferrocyanide Reduces Effective Half-Life by 69% in Adults

Ferric ferrocyanide (Radiogardase®) is the only FDA-approved oral agent for decorporation of ¹³⁷Cs. In a clinical study of 46 patients, Radiogardase treatment reduced the mean whole-body effective half-life of ¹³⁷Cs by 69% in adults, 46% in adolescents, and 43% in younger children, compared to the half-life measured after treatment discontinuation (the patient's own off-treatment baseline) [1]. No alternative metal hexacyanoferrate has demonstrated equivalent efficacy in a controlled human clinical setting.

Radiopharmaceutical decorporation Cesium-137 elimination Clinical half-life reduction

Thallium Half-Life Reduction: Ferric Ferrocyanide Shortens Serum Biologic Half-Life from 8 Days to 3 Days

For non-radioactive thallium poisoning, ferric ferrocyanide (Radiogardase®) reduced the mean serum biologic half-life of thallium from 8 days to 3 days, based on pooled clinical data from 34 reported patients [1]. This 62.5% reduction in systemic residence time is pharmacodynamically critical because thallium toxicity correlates with cumulative exposure duration. No other orally administered PBA has been evaluated in human thallium poisoning cases.

Thallium poisoning Antidote efficacy Pharmacodynamics

Cesium Selectivity Resilience to Na⁺/K⁺ Interference: Iron Hexacyanoferrate vs. Nickel Hexacyanoferrate

A comparative sorption study of iron hexacyanoferrate (FeHCF) and nickel hexacyanoferrate (NiHCF) demonstrated a critical operational difference: the cesium distribution coefficient (Kd) for iron hexacyanoferrate was independent of sodium and potassium concentrations up to 5 mol/dm³, whereas nickel hexacyanoferrate exhibited decreasing Kd with increasing Na⁺ and K⁺ concentrations [1]. This selectivity resilience means FeHCF maintains consistent Cs⁺ capture in high-salinity matrices (e.g., seawater, gastric fluid), while NiHCF performance degrades under competing cation load.

Cs⁺ selectivity Competing ion interference Hexacyanoferrate sorbents

Regulatory Exclusivity: Ferric Ferrocyanide as the Only FDA-Approved Cs/Tl Decorporation API

As of the current regulatory landscape, ferric(III) hexacyanoferrate(II) is the only active pharmaceutical ingredient approved by the U.S. FDA (NDA 021626, 2003) for the treatment of internal contamination with radioactive cesium and/or thallium . No other Prussian blue analog (nickel, copper, zinc, or cobalt hexacyanoferrate) has received FDA marketing authorization for human decorporation. In contrast, nickel ferrocyanide-anion exchange resin (NiFC)R has been evaluated in rat models but requires long-term toxicity studies before consideration for human application [1].

Regulatory approval Pharmaceutical procurement FDA NDA 021626

Iron-Based Sorbent Cost and Toxicity Advantage Over Copper, Nickel, Zinc, and Cobalt Hexacyanoferrates

A comprehensive comparison of five metal-potassium hexacyanoferrate/chitin composites (Cu, Ni, Zn, Co, Fe) ranked sorption capacities as Cu > Ni > Zn > Co > Fe, but when normalized by ¹³⁷Cs Kd, the ranking inverted to Co ≫ Fe ≫ Cu ≫ Ni > Zn, demonstrating that Fe-based hexacyanoferrate achieves competitive performance [1]. Critically, the authors concluded that 'taking into account the cost and toxicity of metals (both in terms of manufacturing and potential metal release) a Prussian Blue based sorbent (i.e., iron-potassium hexacyanoferrate/chitin composite) sounds to be a good composite for Cs(i) recovery from radionuclide-containing effluents' [1].

Metal toxicity Cost analysis Environmental adsorbent selection

Physiological Cs⁺ Binding Capacity with Potassium/Trace Element Sparing: Ferric Ferrocyanide In Vitro Selectivity

In vitro studies under physiological conditions demonstrated that 1 gram of ferric ferrocyanide (Prussian blue) incorporates 155 mg of cesium across a wide pH range, with cesium uptake completely unaffected by high concentrations of competing sodium and potassium ions [1]. Furthermore, higher-valence ions (Ca²⁺, Mg²⁺, Fe³⁺) do not bind to the PB lattice, ensuring that therapeutic administration does not deplete essential potassium or trace elements from the body [1]. In contrast, potassium copper hexacyanoferrate (KCuHCF) and potassium zinc hexacyanoferrate (KZnHCF) show maximum sorption capacities of 2.3–3.0 mmol Cs/g HCF—approximately twice that of colloidal Prussian blue (KFeHCF, 1.0–1.3 mmol Cs/g) and insoluble Prussian blue (FeHCF, 1.0–1.6 mmol Cs/g)—but their in vivo potassium-depletion and metal-release profiles remain uncharacterized [2].

In vitro cesium binding Physiological selectivity Trace element sparing

Ferric Ferrocyanide (CAS 14038-43-8): High-Confidence Application Scenarios Supported by Comparative Evidence


Pharmaceutical Stockpiling and Emergency Response: Radiocesium and Thallium Internal Contamination

Ferric ferrocyanide is the only FDA-approved oral decorporation agent for ¹³⁷Cs and thallium internal contamination, supported by human clinical data demonstrating a 69% reduction in ¹³⁷Cs effective half-life in adults and a 62.5% reduction in thallium serum half-life [1]. Its non-absorption from the gastrointestinal tract ensures systemic safety, and its cesium binding is unaffected by gastric sodium and potassium concentrations, providing robust performance even under variable dietary and physiological conditions [2]. Procurement for national stockpiles, hospital emergency departments, and radiological incident response kits must specify the approved insoluble Prussian blue formulation; no alternative PBA is legally substitutable.

Environmental Radiocesium Remediation in High-Salinity or Complex-Ion Matrices

For removal of ¹³⁷Cs from seawater, nuclear effluent, or high-salt groundwater, iron hexacyanoferrate offers a decisive advantage over nickel and copper hexacyanoferrate analogs: its cesium distribution coefficient is independent of Na⁺ and K⁺ concentration up to 5 mol/dm³, while NiHCF exhibits ion-suppression effects [3]. Although copper ferrocyanide-functionalized mesoporous silica (Cu-FC-EDA-SAMMS) demonstrates higher absolute adsorption capacity (21.7 vs. 2.6 mg Cs/g in acidic waste), the iron-based system avoids copper leaching concerns and is recommended when environmental metal-release regulations constrain sorbent selection [4].

Large-Scale Radioactive Waste Treatment Where Metal Toxicity and Cost Govern Sorbent Selection

In immobilized-metal hexacyanoferrate/chitin bead systems for cesium recovery, iron-based Prussian blue composite was identified as the preferred sorbent after balancing Kd performance with raw material cost, manufacturing safety, and potential metal-release toxicity, particularly when compared against cobalt, copper, and nickel hexacyanoferrate composites [5]. This recommendation is especially relevant for multi-tonne deployments where the cumulative ecotoxicological footprint of leached transition metals from alternative sorbents could outweigh marginal gains in sorption capacity.

Artists' and Industrial Pigment Applications Requiring Specific Greenish-Blue Hue and High Tinting Strength

Ferric ferrocyanide (Pigment Blue 27, C.I. 77510) delivers a deep blue with a characteristic greenish undertone and high tinting strength that is subjectively 'more subtle' than copper phthalocyanine blue (PB15) [6]. With an ASTM lightfastness rating of I (Excellent) in oil and watercolor vehicles, PB27 is suitable for permanent fine-art applications except fresco and strongly alkaline acrylic systems, where phthalocyanine blue offers superior alkali resistance [7]. For applications where the specific chromatic profile and historical authenticity of Prussian blue are required, pigment substitution is technically invalid.

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